![molecular formula C8H8N4S B15198551 2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B15198551.png)
2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione is a heterocyclic compound belonging to the pyrimidopyrimidine family. These compounds are known for their structural similarity to purines and pteridines, which are integral components of nucleic acids and folic acids. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) under reflux conditions in n-butanol (n-BuOH).
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidopyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as phosphodiesterase and dihydrofolate reductase, interfering with their normal function. This inhibition can lead to various biological effects, including antiproliferative and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
Pyrimido[4,5-d]pyrimidines: Structurally similar compounds with varied substituents at different positions.
Purines: Compounds that share structural similarities and are components of nucleic acids.
Pteridines: Isomeric compounds that are part of folic acids.
Uniqueness: 2,7-Dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes makes it a valuable compound for medicinal chemistry research.
Eigenschaften
Molekularformel |
C8H8N4S |
|---|---|
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
2,7-dimethyl-8H-pyrimido[4,5-d]pyrimidine-5-thione |
InChI |
InChI=1S/C8H8N4S/c1-4-9-3-6-7(10-4)11-5(2)12-8(6)13/h3H,1-2H3,(H,9,10,11,12,13) |
InChI-Schlüssel |
WGANQZACWVHVOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=S)C2=CN=C(N=C2N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)

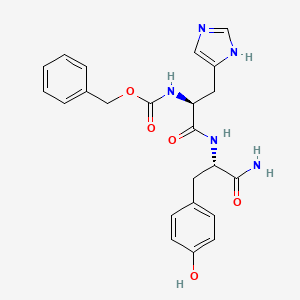
![2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol](/img/structure/B15198499.png)
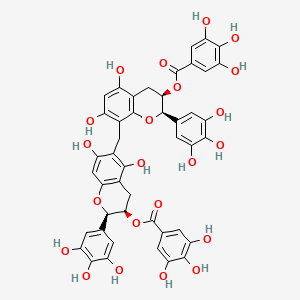

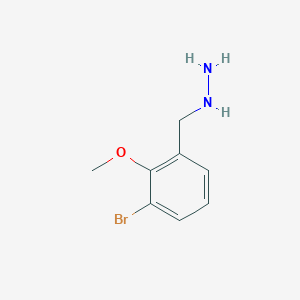
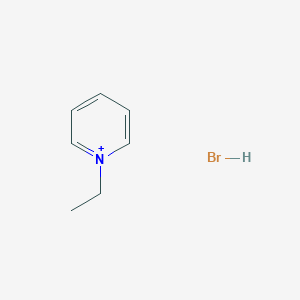
![2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B15198527.png)
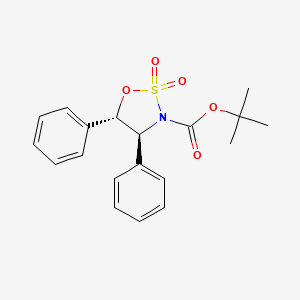

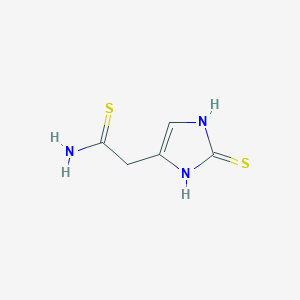
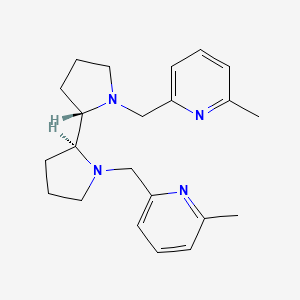
![C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate]](/img/structure/B15198562.png)
